molecular formula C28H27N3O2S2 B11097475 (2E)-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

(2E)-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

Cat. No.: B11097475
M. Wt: 501.7 g/mol
InChI Key: VCVZJMPVUCXNJC-JLHYYAGUSA-N
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Description

(E)-N-(2-{[2-(MESITYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a mesitylamino group, and a propenamide moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-{[2-(MESITYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Mesitylamino Group: This step involves the reaction of the benzothiazole derivative with mesitylamine under appropriate conditions.

    Attachment of the Propenamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the propenamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-{[2-(MESITYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (E)-N-(2-{[2-(MESITYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-{[2-(DIMETHYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE
  • (E)-N-(2-{[2-(TRIMETHYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE

Uniqueness

The presence of the mesitylamino group in (E)-N-(2-{[2-(MESITYLAMINO)-1-METHYL-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-3-PHENYL-2-PROPENAMIDE distinguishes it from similar compounds, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C28H27N3O2S2

Molecular Weight

501.7 g/mol

IUPAC Name

2-[[6-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C28H27N3O2S2/c1-17-14-18(2)26(19(3)15-17)31-27(33)20(4)34-28-30-23-12-11-22(16-24(23)35-28)29-25(32)13-10-21-8-6-5-7-9-21/h5-16,20H,1-4H3,(H,29,32)(H,31,33)/b13-10+

InChI Key

VCVZJMPVUCXNJC-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4)C

Origin of Product

United States

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